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Compound Name:
nitrobenzamide

CAS No.: 90797-58-3

Cat. No.: B1616967
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A Strategic Scaffold for Next-Generation Kinase & PARP
Inhibitors
Executive Summary

4-Chloro-N-cyclopropyl-3-nitrobenzamide is a high-value pharmacophore intermediate used
primarily in the synthesis of small-molecule inhibitors targeting kinases (e.g., MEK, B-Raf) and
DNA repair enzymes (e.g., PARP). Its structural utility lies in the ortho-nitro-chloro motif, which
serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SnAr),
allowing for the rapid diversification of the benzamide core at the 4-position.

This guide details the synthesis, reactivity profile, and downstream applications of this scaffold,
providing a validated roadmap for medicinal chemists designing novel bioactive agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]
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Property Specification
IUPAC Name 4-Chloro-N-cyclopropyl-3-nitrobenzamide
Appearance Off-white to pale yellow crystalline powder
Melting Point 147-149 °C (Typical)
B Soluble in DMSO, DMF, DCM; sparingly soluble
Solubility )
in water
pKa (Calculated) ~13.5 (Amide NH)
LogP ~1.8
[11[2][3][4]1[5] * Nitro (-NO2): Electron-
withdrawing, activating group.s Chloro (-ClI):
Key Functional Groups Leaving group for SnAr.e Cyclopropylamide:

Lipophilic pharmacophore, metabolic stability

enhancer.

Synthesis & Manufacturing Protocol

The synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide is typically achieved via a two-
step sequence starting from commercially available 4-chloro-3-nitrobenzoic acid. The critical
control point is the activation of the carboxylic acid without inducing premature nucleophilic
displacement of the chlorine atom.

Step 1: Acid Chloride Activation

Reagents: 4-Chloro-3-nitrobenzoic acid, Thionyl Chloride (SOCI2), DMF (cat.). Conditions:
Reflux, 2—3 hours.

e Process Insight: Use of catalytic DMF forms the Vilsmeier-Haack intermediate, significantly
accelerating the reaction at lower temperatures, preserving the C4-Cl bond integrity.

Step 2: Amide Coupling (Schotten-Baumann Conditions)

Reagents: 4-Chloro-3-nitrobenzoyl chloride, Cyclopropylamine, Triethylamine (EtsN). Solvent:
Dichloromethane (DCM) or THF (anhydrous). Conditions: 0°C to RT, 1-2 hours.
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 Critical Protocol Note: The reaction must be kept at 0°C during addition. Higher temperatures
can lead to the displacement of the 4-chloro group by the excess cyclopropylamine (SnAr
side reaction), yielding the bis-cyclopropylamine impurity.

Visual Synthesis Workflow
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\ 4

4-Chloro-3-nitrobenzoic Acid

Click to download full resolution via product page

Figure 1: Optimized synthetic route highlighting the critical temperature control point to avoid
impurity formation.

Reactivity Profile & Downstream Applications

The core value of CAS 90797-58-3 lies in its divergent reactivity. The 3-nitro group activates
the 4-chloro position for displacement, allowing for the rapid installation of complex amines
(e.g., piperazines, morpholines) common in kinase inhibitors.

A. Nucleophilic Aromatic Substitution (SnAr)

The 4-chloro atom is highly activated by the ortho-nitro group.
» Nucleophiles: Primary/secondary amines, alkoxides, thiols.
¢ Conditions: K2COs or DIPEA in DMF/DMSO at 60-80°C.

o Application: Installation of solubilizing groups (e.g., N-methylpiperazine) found in drugs like
Olaparib or Trametinib analogs.

B. Nitro Reduction

Post-displacement, the nitro group is reduced to an aniline.
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e Methods: Fe/NHa4Cl (classic), H2/Pd-C (catalytic), or SnCl-.
e Result: 3-Amino-4-substituted-N-cyclopropylbenzamide.

« Utility: This aniline is the precursor for forming Benzimidazoles, Quinazolines, or Ureas (via
isocyanates).

C. Cyclization Pathways

Reacting the resulting aniline with formamidine acetate or triethyl orthoformate yields
Quinazolinone or Benzimidazole cores, which are privileged scaffolds in oncology (e.g., EGFR,
PARP inhibitors).

Mechanistic Pathway Diagram
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Figure 2: Divergent synthesis map showing the transformation of the scaffold into bioactive
heterocycles.

Analytical Characterization

To validate the identity and purity of the synthesized intermediate, the following analytical
parameters must be met.
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Method Expected Signal / Criteria

5 8.5-8.8 (d, 1H, Amide NH)3 8.2 (d, 1H, Ar-H3,
ortho to NO2)d 7.8 (dd, 1H, Ar-H5)d 7.6 (d, 1H,
Ar-H6)d 2.85 (m, 1H, Cyclopropyl CH)d 0.5-0.7
(m, 4H, Cyclopropyl CH2)

1H NMR (DMSO-ds)

[M+H]* = 241.03 (Consistent with Cl isotope

LC-MS (ESI
(ES) pattern 35CI/37 Cl 3 :1)

HPLC Purity >98.0% (Area %) at 254 nm

1650 cm~1 (Amide C=0 stretch)1530, 1350

IR Spectrosco
P Py cm~1 (Nitro N-O stretch)3280 cm~1 (N-H stretch)

Safety & Handling (MSDS Highlights)

e GHS Classification: Warning.
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
o Handling: Nitro-aromatics can be energetic. Avoid heating dry solids. Use non-sparking tools.

o Sensitization: Benzamides and their precursors are potential skin sensitizers. Double-gloving
(Nitrile) is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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